Citral dimethyl acetal

Vue d'ensemble

Description

Citral dimethyl acetal (CDA) is a naturally occurring compound found in many plants and is widely used in the food, pharmaceutical and cosmetic industries. It is an important component of the essential oil of lemongrass (Cymbopogon citratus) and is used as a flavoring agent in many products. CDA has also been identified as a potential therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Applications De Recherche Scientifique

1. Therapeutic Potential in Pain Management

Research has shown that Citral (3,7-dimethyl-2,6-octadienal) exhibits significant effects in experimental models of acute and chronic nociception, inflammation, and even in preventing gastric ulcers caused by non-steroidal anti-inflammatory drugs (NSAIDs). It has demonstrated both prophylactic and therapeutic anti-nociceptive effects, without causing significant motor dysfunction, indicating potential as a new drug for pain treatment (Nishijima et al., 2014).

2. Applications in Perfumery and Flavor Enhancement

Citral has been extracted from lemon grass and then synthesized into dimethyl acetals, such as citral ethylene glycol acetal and citral propylene glycol acetal. These compounds are valuable in the perfumery and flavor industries, particularly for fortifying lemon oil, demonstrating the versatility of citral derivatives in enhancing consumer products (Shahzadi et al., 2014).

3. Potential in Pharmaceutical Synthesis

Citral dimethyl acetal has been used in the synthesis of conjugate dienes through a process involving superbase “LICKOR” in low-temperature conditions. This synthesis pathway, particularly in the case of farnesal dimethyl acetal, can lead to the production of potential mimic agents of Juvenile hormones, indicating a route for pharmaceutical development (Tivola et al., 1999).

4. Role in Metabolic Pathways and Cancer Research

Citral has been identified to play a significant role in metabolic pathways. For example, it inhibits the oxidation of retinol to retinoic acid in mouse epidermis, which has implications for cancer research and skin carcinogenesis (Connor, 1988). Additionally, studies on the metabolism of citral in rat hepatic mitochondrial and cytosolic fractions have provided insights into its biochemical and toxicological effects (Boyer & Petersen, 1991).

5. Antioxidant and Antiproliferative Properties

Citral has demonstrated significant antioxidant activity and protective effects against cytotoxicity caused by aspirin in vitro, showing potential as a natural antioxidant substance (Bouzenna et al., 2017). Additionally, the antiproliferative effects of citral on colorectal cancer cells have been explored, suggesting its potential in cancer treatment (Mohd Izham et al., 2019).

Safety and Hazards

Citral dimethyl acetal is classified as a combustible liquid (Category 4, H227) according to the GHS Classification . It is recommended to avoid breathing its mist or vapors, and to wear protective gloves, eye protection, and face protection when handling it . In case of skin contact, it is advised to wash off with soap and plenty of water .

Mécanisme D'action

Target of Action

Citral dimethyl acetal is primarily used as a flavoring and fragrance agent . It imparts a fresh citrus note with delicate grapefruit, verbena, and floral aspects . The primary targets of this compound are the olfactory receptors that detect smell.

Biochemical Pathways

This compound is an acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom . Acetals are formed through a reaction between an aldehyde or a ketone and an alcohol in the presence of an acid catalyst . In the case of this compound, the parent compound is citral, a key component of lemongrass oil . The acetal formation process is reversible, and acetals can be hydrolyzed back to their starting components by treatment with aqueous acid .

Pharmacokinetics

It’s known that acetals can be hydrolyzed in the presence of water to form aldehydes and alcohols . This suggests that this compound could be metabolized in the body to citral and methanol

Result of Action

The primary result of this compound’s action is the perception of a citrus-like aroma. This is due to its interaction with olfactory receptors, which send signals to the brain that are interpreted as specific smells . In addition to its use in flavorings and fragrances, this compound is also used in the manufacture of cigarettes to mask the smell of smoke .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it may be sensitive to prolonged exposure to moisture and can decompose on heating . In the context of food and beverage products, the compound’s flavor contribution can be affected by other ingredients, processing conditions, and storage conditions. In the context of fragrance applications, factors such as the medium of delivery, evaporation rate, and interactions with other fragrance ingredients can influence the perception of the scent.

Analyse Biochimique

Biochemical Properties

Citral dimethyl acetal plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . This compound can inhibit this enzyme, leading to the accumulation of aldehydes in the cell. Additionally, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can affect the metabolic pathways and detoxification processes in the cell.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress . This activation leads to the upregulation of antioxidant genes, providing protection against oxidative damage. Additionally, this compound can inhibit the NF-κB pathway, which is involved in inflammation and immune responses . This inhibition can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the active site of aldehyde dehydrogenase, inhibiting its activity and leading to the accumulation of aldehydes . Additionally, it can interact with the heme group of cytochrome P450 enzymes, affecting their catalytic activity . These interactions can lead to changes in the metabolism of various compounds and the regulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . It has been reported that this compound is relatively stable under normal laboratory conditions, but it can undergo hydrolysis to citral in the presence of moisture . This hydrolysis can affect its activity and interactions with biomolecules. Long-term exposure to this compound has been shown to induce adaptive responses in cells, such as the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can have toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These effects are dose-dependent and can vary between different animal species and experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its hydrolysis to citral and its subsequent metabolism . It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, affecting the metabolic flux and levels of metabolites . The hydrolysis of this compound to citral can lead to the formation of other metabolites, such as geranial and neral, which are further metabolized by various enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it can bind to albumin in the blood, facilitating its transport to different tissues . Additionally, it can be taken up by cells through passive diffusion or active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . It has been reported to localize to various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . This localization can be influenced by targeting signals and post-translational modifications . For example, the presence of specific targeting signals can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Citral dimethyl acetal can be achieved through the reaction of Citral with methanol in the presence of a catalyst.", "Starting Materials": [ "Citral", "Methanol", "Catalyst (e.g. p-Toluenesulfonic acid)" ], "Reaction": [ "Add Citral and methanol to a reaction flask", "Add a catalytic amount of p-Toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain Citral dimethyl acetal as a colorless liquid" ] } | |

| 7549-37-3 | |

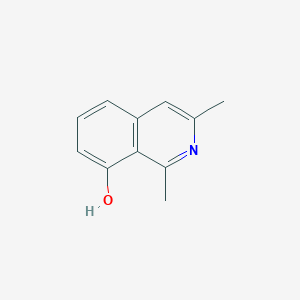

Formule moléculaire |

C12H22O2 |

Poids moléculaire |

198.30 g/mol |

Nom IUPAC |

(2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9- |

Clé InChI |

ZSKAJFSSXURRGL-LUAWRHEFSA-N |

SMILES isomérique |

CC(=CCC/C(=C\C(OC)OC)/C)C |

SMILES |

CC(=CCCC(=CC(OC)OC)C)C |

SMILES canonique |

CC(=CCCC(=CC(OC)OC)C)C |

Point d'ébullition |

105.00 to 106.00 °C. @ 10.00 mm Hg |

Densité |

0.881-0.893 |

| 75128-98-2 7549-37-3 |

|

Description physique |

colourless to yellowish liquid with a mild, fresh, citrus, herbaceous odou |

Solubilité |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Synonymes |

citral dimethyl acetal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Citral dimethyl acetal (CDA) and how does it impact tumor cells?

A1: CDA specifically targets the nuclear activity of γ-tubulin. [] It interacts with the GTPase domain of γ-tubulin at the cysteine 13 residue, preventing GTP binding. [] This interaction disrupts the nuclear functions of γ-tubulin, particularly in cells with a deregulated retinoblastoma (RB1) pathway, leading to increased E2F activity and ultimately inducing cell death. []

Q2: Are there any studies demonstrating the efficacy of CDA in vivo?

A2: Yes, CDA has shown promising antitumorigenic activity in vivo. In a mouse xenograft model using tumors with defects in the RB1 signaling pathway, CDA treatment effectively inhibited tumor growth. []

Q3: Besides its antitumor activity, does CDA exhibit any other biological effects?

A3: Research indicates that CDA, along with Lemongrass essential oil (LEO) and other citral derivatives, can modulate adipogenic gene expression. [] In 3T3-L1 cells, CDA significantly inhibited the expression of genes involved in lipid metabolism, including sterol regulatory element-binding protein 2 (SREBP2), cluster of differentiation 36 (CD36), fatty acid-binding protein 4 (FABP4), and perilipin. [] This suggests that CDA may play a role in regulating adipocyte metabolism. []

Q4: What is the chemical structure of this compound and are there any spectroscopic data available?

A4: this compound is a derivative of Citral. While the provided abstracts don't contain the molecular formula or weight of CDA, they mention the analysis of a similar compound, Citral, using IR and GC. [] These techniques are commonly employed for structural characterization and purity determination of organic compounds.

Q5: Are there any known alternatives or substitutes for CDA in terms of its antitumor activity?

A5: The research highlights CDA as a potential alternative to traditional tubulin inhibitors. [] While the provided abstracts do not directly compare CDA to specific alternatives, they emphasize its unique mechanism of action and specificity towards nuclear γ-tubulin, potentially leading to fewer side effects compared to conventional chemotherapy. [] Further research is needed to fully explore alternative compounds with similar mechanisms of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)

![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)

![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)